[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol
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Overview
Description
[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol: is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 3-chlorobenzyl chloride in the presence of a base to form the intermediate [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methane. This intermediate is then oxidized to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanone.
Reduction: Formation of [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated phenols on biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol: can be compared with other halogenated phenols, such as:
- 4-bromophenol
- 3-chlorophenol
- 4-methoxyphenol
These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in This compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-7,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYJJNSUNYYRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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